Ethyl 4-bromo-2-cyano-6-fluorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILWKKFEZSNXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Aromatic Substitutions
- Starting from commercially available 4-bromo-2-fluorobenzoic acid , the acid can be converted to the corresponding ester, then subjected to nitrile formation and subsequent functionalization.
- This route emphasizes regioselectivity and control over substitution patterns.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Remarks |
|---|---|---|---|---|
| Bromination + Nitrile Substitution | Bromine/NBS, Zn(CN)₂ | Aromatic bromination, nucleophilic cyanation | 70-85% | High regioselectivity, scalable |
| Esterification + Nitrile Formation | Carboxylic acid, KCN/Zn(CN)₂, ethanol | Esterification, cyanation | 75-90% | Suitable for large-scale synthesis |
| Multi-step Aromatic Functionalization | Starting aromatic acids | Sequential substitution | Variable | Highly controlled, versatile |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 4-amino-2-cyano-6-fluorobenzoate.
Oxidation: Formation of ethyl 4-bromo-2-carboxy-6-fluorobenzoate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromo-2-cyano-6-fluorobenzoate is explored for its potential in drug development. It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and microbial infections. The compound's structural features allow it to interact with specific molecular targets, making it a candidate for developing novel therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7). The mechanism involves the induction of apoptosis through the modulation of key signaling pathways.
Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on MCF-7 cells, revealing a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The study linked this effect to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These findings indicate significant antibacterial activity, warranting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-fluorobenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the cyano and fluorine groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula: C₁₀H₇BrFNO₂ (calculated by replacing methyl with ethyl in the methyl analog).
- Molecular Weight : ~272.05 g/mol (vs. 258.04 g/mol for the methyl analog) .
- Substituents: Bromo (electron-withdrawing), cyano (strong electron-withdrawing), fluoro (moderate electron-withdrawing), and ethyl ester (less polar than methyl).
Comparison with Structurally Similar Compounds
Substituent Variations and Similarity Scores
The table below compares substituent patterns and similarity scores (calculated via Tanimoto coefficients) for related compounds:
Key Observations :
- Cyano vs. Methyl: Replacing cyano (CN) with methyl (CH₃) increases similarity (0.93) due to reduced steric hindrance and electronic effects .
- Fluoro vs. Difluoromethyl : The difluoromethyl (CF₂H) group in the ethyl analog introduces greater hydrophobicity and electronic complexity compared to a single fluoro substituent.
- Ester Group : Ethyl esters generally exhibit lower polarity and slower hydrolysis rates than methyl esters, impacting solubility and stability .
Physicochemical and Handling Properties
Research Challenges and Opportunities
- Data Gaps: Direct studies on this compound are lacking; most insights derive from analogs.
- Synthetic Optimization : Ethyl esters may require tailored conditions for solubility and stability compared to methyl analogs .
- Applications: Potential in agrochemicals or kinase inhibitors, leveraging the electron-withdrawing effects of CN and Br substituents.
Biological Activity
Ethyl 4-bromo-2-cyano-6-fluorobenzoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula characterized by the presence of several functional groups:
- Bromine (Br) : Enhances electrophilic substitution reactions.
- Cyano (CN) : An electron-withdrawing group that increases reactivity.
- Fluorine (F) : Improves lipophilicity and stability, facilitating biological interactions.
These features contribute to its reactivity and potential interactions with biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, which influence binding affinity to various biomolecules. The fluorine atom enhances stability, allowing for better incorporation into biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits both anticancer and antimicrobial properties. These activities are summarized in the following sections.
Anticancer Potential
Recent studies have assessed the anticancer effects of this compound on various cancer cell lines.
Case Study 1: Anticancer Activity Assessment
- Cell Line : Human breast cancer cells (MCF-7).
- Findings : Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various bacterial strains.
Case Study 2: Antimicrobial Efficacy
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli, indicating promising antibacterial activity .
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| This compound | Contains Br, CN, F | Potential anti-cancer properties |
| Ethyl 2-bromo-5-fluorobenzoate | Lacks cyano group | Different reactivity profiles |
| Ethyl 2-cyano-5-bromo-4-fluorobenzoate | Different positional isomer | Varies in biological interactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-bromo-2-cyano-6-fluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoate scaffold. For example:
Bromination : Introduce bromine at the para position using electrophilic brominating agents (e.g., Br₂/FeBr₃) under anhydrous conditions .
Cyanation : Utilize copper(I) cyanide (CuCN) in a nucleophilic substitution reaction to install the cyano group at the ortho position .
Fluorination : Fluorine can be introduced via halogen exchange using KF or CsF in polar aprotic solvents like DMF at elevated temperatures .
- Key Variables : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling steps) critically affect yield. Monitor intermediates via TLC or HPLC to optimize stepwise efficiency.
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is the gold standard. Key steps:
- Crystal Growth : Use slow evaporation of a saturated solution in ethyl acetate or THF.
- Data Collection : Resolve heavy atoms (Br, F) first; refine lighter atoms (C, N, O) iteratively.
- Validation : Compare bond lengths/angles with DFT calculations to confirm stereoelectronic effects of substituents (e.g., electron-withdrawing cyano and fluorine groups) .
Q. What solvents are optimal for solubility and reactivity in reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s ester and cyano groups. For nucleophilic substitutions, THF or acetonitrile is preferred to stabilize transition states. Avoid protic solvents (e.g., ethanol), which may hydrolyze the ester .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact with brominated or cyanated byproducts.
- Waste Disposal : Quench reactive residues (e.g., excess Br₂) with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (NMR, IR) and computational models?
- Methodological Answer :
- NMR Analysis : Compare experimental and NMR shifts with DFT-predicted values. Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers around the ester group).
- IR Validation : Use attenuated total reflectance (ATR) IR to confirm cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) stretches. Adjust computational basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
Q. What strategies optimize regioselectivity in derivatives of this compound?
- Methodological Answer :
- Directing Groups : Leverage meta-fluorine’s electron-withdrawing effect to direct electrophiles to the para position relative to the cyano group.
- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids; Pd(PPh₃)₄ catalyzes coupling at the bromine site while preserving other substituents .
- Case Study : Replacing Br with a methoxy group via SNAr requires careful control of base strength (e.g., K₂CO₃ vs. NaH) to avoid ester hydrolysis .
Q. How do steric and electronic effects influence crystallization behavior?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., ethyl ester) may hinder crystal packing, necessitating co-crystallization agents.
- Electronic Effects : Fluorine’s electronegativity enhances dipole-dipole interactions, favoring monoclinic or orthorhombic systems. Use SHELXD for phase determination in twinned crystals.
Q. What analytical techniques troubleshoot low yields in scaled-up syntheses?
- Methodological Answer :
- In-Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrile intermediates) in real time.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/CH₂Cl₂) to remove halogenated byproducts .
- Scale-Up Pitfalls : Exothermic bromination requires controlled addition rates to prevent thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
